molecular formula C15H12ClFO B1343483 3'-Chloro-3-(3-fluorophenyl)propiophenone CAS No. 898789-08-7

3'-Chloro-3-(3-fluorophenyl)propiophenone

Cat. No. B1343483
M. Wt: 262.7 g/mol
InChI Key: TUFZJENLLZUSBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves halogenation, as seen in the preparation of 3-fluoro-4-hexylthiophene, which is synthesized through a route involving perbromination followed by bromine/fluorine exchange . Similarly, chalcone derivatives are synthesized using techniques like the Claisen-Schmidt condensation reaction, which is a method that could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using techniques such as single-crystal X-ray analysis and electron diffraction. For instance, the crystal structure of a chalcone derivative was confirmed by X-ray diffraction studies, which could provide insights into the possible structure of "3'-Chloro-3-(3-fluorophenyl)propiophenone" . Organotin esters of related compounds have also been characterized, suggesting that the compound might exhibit interesting structural properties .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "3'-Chloro-3-(3-fluorophenyl)propiophenone," but they do provide information on the reactivity of similar compounds. For example, the electrophilic nature of trisubstituted ethylenes and their copolymerization with styrene is discussed, which could be relevant to understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various spectroscopic methods and theoretical calculations. The FT-Raman and FT-IR spectra, along with DFT studies, provide insights into the vibrational modes and electronic properties of these compounds . The optical properties and non-linear optical (NLO) behavior have also been characterized, which could be indicative of the properties of "3'-Chloro-3-(3-fluorophenyl)propiophenone" .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectral Analysis : Research has focused on synthesizing related chloro and fluoro substituted compounds, analyzing their molecular geometry, chemical reactivity, and photophysical properties. For instance, compounds synthesized from amino-fluorobenzophenone derivatives have been studied for their fluorescent quantum yields and molecular electrostatic potential, identifying chemically active sites responsible for their reactivity (Satheeshkumar et al., 2017).
  • Asymmetric Synthesis : Asymmetric synthesis using microbial reductases has been applied to produce chiral alcohols from related chlorophenyl compounds, demonstrating high enantioselectivity and potential for antidepressant drug synthesis (Choi et al., 2010).

Material Science and Copolymerization

  • Copolymerization : Novel copolymers incorporating halogen-substituted phenyl propenoates have been synthesized, with the structural analysis revealing potential for advanced material applications due to their thermal and decomposition properties (Savittieri et al., 2022).

Analytical Chemistry Applications

  • Impurity Detection : Techniques for detecting and quantifying regioisomer impurities in related compounds, crucial for pharmaceutical quality control, have been developed. This includes methodologies for assessing impurities in raw materials like 3-chloro-5-fluorophenol, highlighting the importance of early detection in the manufacturing process (Denton et al., 2017).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFZJENLLZUSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644525
Record name 1-(3-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(3-fluorophenyl)propiophenone

CAS RN

898789-08-7
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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